An In-Depth Technical Guide to 1,10-Decanediol: Structure, Properties, and Applications
An In-Depth Technical Guide to 1,10-Decanediol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol (CAS No. 112-47-0), also known as decamethylene glycol, is a linear diol with a ten-carbon aliphatic chain and terminal hydroxyl groups.[1] This bifunctional molecule serves as a versatile building block and intermediate in a wide array of chemical syntheses. Its unique properties, including its role in the formation of polyesters and polyurethanes, and its applications in fragrances, cosmetics, and pharmaceuticals, make it a compound of significant interest.[2][3] This guide provides a comprehensive overview of its chemical structure, physical and chemical properties, synthesis protocols, and key applications, with a focus on its relevance in research and drug development.
Chemical Structure and Identification
1,10-Decanediol is a straight-chain diol with the chemical formula C₁₀H₂₂O₂.[4] The presence of hydroxyl groups at both ends of the C10 chain allows it to undergo a variety of chemical reactions, making it a valuable intermediate.[4]
| Identifier | Value |
| IUPAC Name | decane-1,10-diol |
| CAS Number | 112-47-0 |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| SMILES | OCCCCCCCCCO |
| InChI | InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 |
| Synonyms | Decamethylene glycol, 1,10-Dihydroxydecane, Decamethylenediol |
Physicochemical Properties
1,10-Decanediol is a white, crystalline solid at room temperature with limited solubility in water but soluble in alcohols. A summary of its key physical and chemical properties is presented below.
Table 1: Physical Properties of 1,10-Decanediol
| Property | Value | Reference |
|---|---|---|
| Appearance | White solid/crystals/powder | |
| Melting Point | 72-75 °C | |
| Boiling Point | 297 °C (at 1013 hPa) | |
| 170 °C (at 11 hPa) | ||
| Density | 0.891 g/cm³ (at 80 °C) | |
| Flash Point | 152 °C | |
| Water Solubility | Poorly soluble |
| Solubility | Soluble in alcohol and oils | |
Table 2: Thermochemical Properties of 1,10-Decanediol
| Property | Value | Reference |
|---|---|---|
| Heat of Fusion | 44.0 kJ·mol⁻¹ | |
| Autoignition Temp. | 320 °C |
| Vapor Pressure | <0.1 hPa (at 20 °C) | |
Synthesis of 1,10-Decanediol
The most common industrial preparation of 1,10-decanediol involves the reduction of sebacic acid or its esters, which are often derived from castor oil. Other synthetic routes have also been developed.
Key Synthesis Methods:
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Reduction of Dimethyl Sebacate: A prevalent method involves the reduction of dimethyl sebacate using sodium borohydride in an ethanol medium, catalyzed by cerium(III) chloride. This process boasts a high yield of approximately 93%.
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Hydrogenation of Sebacic Acid: 1,10-Decanediol can be produced through the hydrogenation of sebacic acid, a process analogous to the synthesis of 1,6-hexanediol. A two-step industrial method involves the esterification of sebacic acid followed by a high-pressure (10.0-20.0 MPa) reduction with hydrogen over a catalyst, achieving yields up to 95%.
-
Electrochemical Reduction: An efficient method is the electrochemical reduction of diethyl sebacate in liquid ammonia, which can achieve a yield of 95%.
-
Synthesis from Furfural: A green chemistry approach has been developed to produce 1,10-decanediol diacetate from biomass-derived furfural through tandem benzoin condensation and hydrodeoxygenation, with subsequent conversion to the diol.
Below is a diagram illustrating a common synthesis pathway for 1,10-Decanediol.
Experimental Protocols
Representative Protocol: Reduction of Dimethyl Sebacate
The following is a representative experimental protocol for the synthesis of 1,10-decanediol based on the reduction of dimethyl sebacate, as cited in the literature.
Materials:
-
Dimethyl sebacate
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride (CeCl₃)
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Ethanol (anhydrous)
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Hydrochloric acid (e.g., 1M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sebacate in anhydrous ethanol.
-
Addition of Catalyst: Add cerium(III) chloride to the solution and stir until it is well-dispersed.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the mixture in portions. An exothermic reaction may occur, so controlled addition is crucial.
-
Reaction: Stir the reaction mixture at room temperature. The literature suggests a reaction duration of one day for optimal yield.
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Recrystallization: The crude 1,10-decanediol can be further purified by recrystallization from a suitable solvent, such as dry ethylene dichloride, to obtain a white crystalline solid.
The workflow for this experimental procedure is visualized below.
Applications in Research and Drug Development
1,10-Decanediol is a valuable intermediate in the pharmaceutical industry and a versatile compound in materials science for drug delivery applications.
-
Pharmaceutical Intermediate: It is a precursor for the synthesis of diiododecane, which is subsequently used to produce antibacterial and antifungal drugs like dichlorobenzyl alcohol and octenidine.
-
Polymer Synthesis: It serves as a monomer for the production of polyesters and polyurethanes. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in medical devices and drug delivery systems.
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Drug Delivery Systems: 1,10-Decanediol can be copolymerized with molecules like α-ketoglutarate (aKG) to form polymeric microparticles. These particles are capable of sustained release of the active molecule (aKG), which has been shown to promote immunosuppressive regulation by modulating the function of dendritic cells (DCs). This approach is being explored in the field of immunometabolism.
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Cosmetics and Personal Care: In cosmetic formulations, it functions as a solvent and emollient, helping to create stable and aesthetically pleasing products.
Safety and Toxicology
1,10-Decanediol is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.
Table 3: Toxicological and Safety Data
| Parameter | Information | Reference |
|---|---|---|
| Acute Toxicity | Intraperitoneal LD50 (mouse): > 500 mg/kg | |
| Skin/Eye Irritation | May cause skin and eye irritation. | |
| Inhalation | May cause respiratory tract irritation. | |
| GHS Classification | Does not meet GHS hazard criteria in the majority of reports. | |
| Storage | Store below +30°C in a cool, dry place. |
| Incompatibilities | Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents. | |
Conclusion
1,10-Decanediol is a fundamentally important linear diol with a well-established chemical profile and a growing number of applications. Its straightforward synthesis from renewable resources like castor oil, combined with its utility in producing high-value polymers and pharmaceutical intermediates, ensures its continued relevance in both industrial and research settings. For scientists and professionals in drug development, its role in creating novel drug delivery systems and biocompatible materials presents exciting opportunities for future innovation.
References
- 1. Targeting the pericyte antigen DLK1 with an alpha type-1 polarized dendritic cell vaccine results in tumor vascular modulation and protection against colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN108117479A - A kind of preparation method of 1,10- decanediols - Google Patents [patents.google.com]
- 4. 1,10-Decanediol - Wikipedia [en.wikipedia.org]
